1-Methoxy-5-nitroisoquinoline

Vue d'ensemble

Description

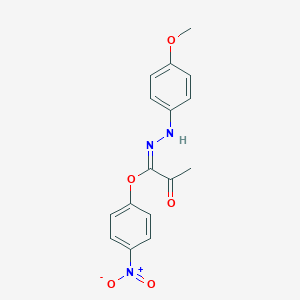

1-Methoxy-5-nitroisoquinoline is a chemical compound . It is related to 5-nitroisoquinoline and 4-bromo-1-methoxy-6-nitroisoquinoline . It is used for research and development purposes .

Synthesis Analysis

The synthesis of isoquinoline derivatives, including 1-Methoxy-5-nitroisoquinoline, has been a topic of interest in recent years . The synthesis involves various techniques and approaches, including metal catalysts and catalyst-free processes in water . The synthesis of 4-substituted-5-nitroisoquinolin-1-ones was achieved by demethylation of the 1-methoxy-4-substituted-5-nitroisoquinolines with hydrogen bromide .Molecular Structure Analysis

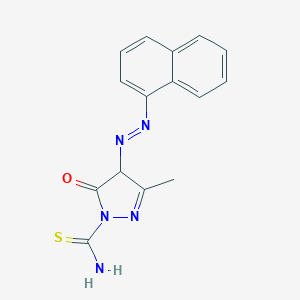

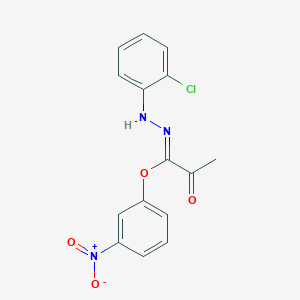

The molecular formula of 1-Methoxy-5-nitroisoquinoline is C10H8N2O3 . Its molecular weight is 204.18 .Chemical Reactions Analysis

The chemical reactions involving 1-Methoxy-5-nitroisoquinoline are complex and involve several steps . For instance, the SNH Amidation of 5-Nitroisoquinoline leads to Nitro- and Nitroso Derivatives of Amides and Ureas . The reaction parameters such as temperature, hydrogen pressure, liquid flow rate, and gas flow rate are optimized for higher yields .Applications De Recherche Scientifique

Synthesis and Chemical Applications

1-Methoxy-5-nitroisoquinoline has been a subject of interest in the field of organic chemistry, particularly in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones, demonstrating its utility in producing compounds with potential pharmaceutical applications. This research found that protection of the lactam as 1-methoxy- and 1-benzyloxy-4-bromo-5-nitroisoquinolines allowed for efficient Stille, Suzuki, and Buchwald-Hartwig couplings, which are critical in the synthesis of complex organic molecules (Sunderland et al., 2011).

Biological and Medical Research

In the realm of medical research, derivatives of 1-Methoxy-5-nitroisoquinoline, such as nitroisoquinolines, have been studied for their potential as topoisomerase I inhibitors, which are crucial in cancer therapy. This research includes the systematic preparation of indenoisoquinoline analogues using combinations of nitro groups and methoxy groups to understand their contributions to cytotoxicity and topoisomerase I inhibition (Morrell et al., 2007).

Corrosion Inhibition

In the field of materials science, compounds similar to 1-Methoxy-5-nitroisoquinoline have been investigated for their role in corrosion inhibition. Research in this area focuses on how the chemical structure of these compounds can affect their ability to protect metals from corrosion, particularly in acidic environments. This kind of research is vital in industries where metal durability is critical (Khan et al., 2017).

Safety And Hazards

The safety data sheet for 5-Nitroisoquinoline, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-methoxy-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-8-3-2-4-9(12(13)14)7(8)5-6-11-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSRYRPMLQNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-5-nitroisoquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)hydrazono]-1-(1-piperidinyl)acetone](/img/structure/B386116.png)

![1-[(4-Bromophenyl)hydrazono]-1-(1-piperidinyl)acetone](/img/structure/B386117.png)

![2-[(4-Bromophenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386124.png)

![2-[(2-Methylphenyl)hydrazono]-3-oxobutanenitrile](/img/structure/B386129.png)

![3-methyl-4-[(2-methylphenyl)hydrazono]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386136.png)